Rhoifolin
CAS No.: 17306-46-6
Cat. No.: VC21338566
Molecular Formula: C27H30O14
Molecular Weight: 578.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 17306-46-6 |
---|---|
Molecular Formula | C27H30O14 |
Molecular Weight | 578.5 g/mol |
IUPAC Name | 7-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one |
Standard InChI | InChI=1S/C27H30O14/c1-10-20(32)22(34)24(36)26(37-10)41-25-23(35)21(33)18(9-28)40-27(25)38-13-6-14(30)19-15(31)8-16(39-17(19)7-13)11-2-4-12(29)5-3-11/h2-8,10,18,20-30,32-36H,9H2,1H3 |
Standard InChI Key | RPMNUQRUHXIGHK-UHFFFAOYSA-N |
Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O |
Canonical SMILES | CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O |
Melting Point | 251 - 253 °C |
Ionic Form | Collision Cross Section (Ų) | Method |
---|---|---|
[M+H]⁺ | 231.9 | Calibrated with polyalanine and drug standards |
[M+H]⁺ | 231.66 | Calibrated with polyalanine and drug standards |
[M+Na]⁺ | 234.48 | Calibrated with polyalanine and drug standards |
[M+K]⁺ | 236.96 | Calibrated with polyalanine and drug standards |
These measurements provide important information about the molecule's three-dimensional structure and potential interactions with biological systems .
Natural Sources
Rhoifolin is widely distributed in the plant kingdom, with particular abundance in the Rutaceae family, especially in Citrus species . It has been reported in various plant species, including Gonocaryum calleryanum and Euchresta japonica . The compound is considered a dietary component due to its presence in many edible plants, suggesting that it may contribute to the health benefits associated with plant-based diets .
Biological Activities
Antioxidant Activity
Rhoifolin demonstrates significant antioxidant properties, as evidenced by its effects on oxidative stress markers. In studies examining its impact on rheumatoid arthritis models, rhoifolin treatment resulted in notable changes in intracellular levels of key antioxidant markers, including glutathione (GSH), glutathione peroxidase (GPx), malondialdehyde (MDA), and superoxide dismutase (SOD) in articular cartilage tissue . These findings highlight the compound's capacity to modulate oxidative stress, which plays a critical role in the pathogenesis of many inflammatory and degenerative conditions.
Anti-inflammatory Activity
Rhoifolin exhibits potent anti-inflammatory properties through multiple mechanisms. In a study by Eldahshan and Azab, rhoifolin demonstrated a time-dependent and reverse dose-dependent reduction of carrageenan-induced rat paw edema . Following 4 hours of treatment, rhoifolin at doses of 2.5, 25, and 250 mg/kg caused significant inhibition of rat paw edema volume by 14%, 25%, and 45%, respectively, compared to the control group (74%) .
Moreover, rhoifolin significantly abrogated prostaglandin E2 levels and diminished tumor necrosis factor-alpha (TNF-α) release in inflammatory exudates with increasing doses . Interestingly, the compound increased the total antioxidant capacity in a reverse dose order, with the highest capacity obtained at the lowest dose tested . These findings suggest that rhoifolin's anti-inflammatory effects are closely linked to its antioxidant properties.
Anticancer Activity
Rhoifolin has demonstrated promising anticancer potential across various cancer cell lines. Studies have shown that it exhibits potent in-vitro cytotoxicity with remarkable selectivity against human epidermoid larynx (Hep 2) carcinoma cells (IC50 = 5.9 μg/ml) and human cervical (HeLa) carcinoma cell lines (IC50 = 6.2 μg/ml) . Additionally, promising activities were observed against hepatocellular (Hep G2) (IC50 22.6 μg/ml), colon (HCT-116) (IC50 34.8 μg/ml), and fetal human lung fibroblast (MRC-5) (IC50 = 44.6 μg/ml) carcinoma cell lines .
Notably, these effects were comparable to those of vinblastine, a standard chemotherapeutic agent. Importantly, results showed no cytotoxic activity against healthy normal mammalian cells (Vero cells), indicating a high degree of selectivity and potential safety advantage as an anticancer agent . Recent studies have further demonstrated that rhoifolin can induce apoptosis and inhibit cancer cell proliferation, positioning it as a promising candidate for anticancer therapies .
Anti-diabetic Activity
In differentiated 3T3-L1 adipocytes, rhoifolin has shown a dose-dependent insulin-mimetic effect within the concentration range of 0.001-5 μM . This suggests potential applications in the management of diabetes and related metabolic disorders. The insulin-mimetic properties indicate that rhoifolin might help improve glucose uptake and metabolism, which could be beneficial for individuals with insulin resistance or type 2 diabetes.
Effects on Rheumatoid Arthritis
The histopathological analysis corroborated these improvements, with rhoifolin treatment groups showing significantly better joint morphology compared to untreated CFA groups. The 20 mg/kg rhoifolin dose demonstrated effects comparable to indomethacin, a standard non-steroidal anti-inflammatory drug used in RA treatment .
Molecular Mechanisms
Effect on Proinflammatory Cytokines
Rhoifolin has demonstrated significant effects on proinflammatory cytokines, which are key mediators of inflammation in various pathological conditions. ELISA and quantitative real-time PCR analysis showed that induction of arthritis caused a significant increase in the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) compared to healthy groups . Rhoifolin treatment caused a significant reduction of these cytokines compared to the CFA-induced arthritis group .
Interestingly, cytokine levels in the highest rhoifolin concentration group (20 mg/kg) were lower than in the indomethacin group, suggesting that rhoifolin might be more effective than this standard anti-inflammatory drug in suppressing proinflammatory cytokine production .
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